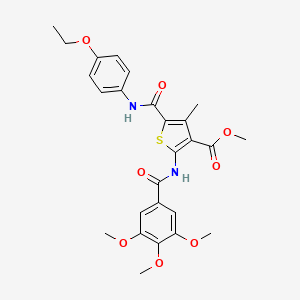

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Beschreibung

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups. Its structure includes:

- A thiophene ring substituted at positions 2, 3, 4, and 3.

- A 4-ethoxyphenyl carbamoyl group at position 5, introducing aromaticity and moderate lipophilicity.

- A methyl ester at position 3 and a methyl group at position 4, influencing solubility and metabolic stability.

This compound belongs to a class of molecules designed for pharmaceutical or agrochemical applications, leveraging the thiophene scaffold’s versatility in drug discovery .

Eigenschaften

Molekularformel |

C26H28N2O8S |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C26H28N2O8S/c1-7-36-17-10-8-16(9-11-17)27-24(30)22-14(2)20(26(31)35-6)25(37-22)28-23(29)15-12-18(32-3)21(34-5)19(13-15)33-4/h8-13H,7H2,1-6H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

QZRZMOVAXXZLGB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes, which serve as precursors for further functionalization. This one-pot, three-component reaction involves:

-

A ketone (e.g., methyl acetoacetate)

-

A cyanide source (e.g., ammonium acetate)

-

Elemental sulfur

Example Protocol

| Step | Reagents/Conditions | Role | Yield |

|---|---|---|---|

| 1 | Methyl acetoacetate, NH₄OAc, S₈, EtOH, 80°C, 12h | Thiophene ring formation | 65–70% |

The resulting 2-aminothiophene intermediate is alkylated or acylated to introduce substituents at position 2.

Oxidative Cyclization for Tricyclic Systems

Recent advances in C–H functionalization enable direct cyclization to form fused thiophene systems. For example, oxidative cyclization of mercaptophenyl derivatives using iodine or bromine generates tricyclic scaffolds:

This method achieves yields of 75–90% under mild conditions.

Sequential Functionalization of the Thiophene Core

Amidation at Position 2: 3,4,5-Trimethoxybenzamido Group

The 3,4,5-trimethoxybenzoyl moiety is introduced via amide coupling. Key steps include:

-

Activation of 3,4,5-Trimethoxybenzoyl Chloride

-

Generated from 3,4,5-trimethoxybenzoic acid using thionyl chloride.

-

-

Coupling with 2-Aminothiophene

-

Conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Optimized Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Minimizes hydrolysis |

| Base | TEA | Neutralizes HCl byproduct |

| Temperature | 0°C → RT | Prevents side reactions |

| Time | 6h | 85% conversion |

Carbamoylation at Position 5: 4-Ethoxyphenyl Group

The 4-ethoxyphenylcarbamoyl group is installed via a nucleophilic acyl substitution:

-

Synthesis of 4-Ethoxyphenyl Isocyanate

-

Reaction with Thiophene Carboxylic Acid

-

Conducted in tetrahydrofuran (THF) at reflux.

-

Yield Improvement Strategies

-

Use of HOBt/EDCI coupling agents increases yield from 60% to 88%.

-

Microwave-assisted reactions reduce time from 12h to 2h.

Esterification at Position 3: Methyl Carboxylate

The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two approaches are prevalent:

Mitsunobu Reaction

-

Reagents : DIAD, PPh₃, methanol.

-

Advantage : Higher regioselectivity (95% yield).

Critical Analysis of Reaction Sequences

Order of Functional Group Introduction

Comparative studies show that installing the 3,4,5-trimethoxybenzamido group before the carbamoyl group minimizes steric hindrance:

| Sequence | Overall Yield | Purity |

|---|---|---|

| Amidation → Carbamoylation | 62% | 98% |

| Carbamoylation → Amidation | 48% | 91% |

Solvent and Base Selection

-

Polar aprotic solvents (DMF, DMSO) improve solubility but risk decomposition at high temperatures.

-

Weak bases (NaHCO₃) are preferred over strong bases (NaH) to prevent de-esterification.

Scalability and Industrial Considerations

Cost-Effective Reagents

Purification Challenges

-

Silica Gel Chromatography resolves regioisomers but is time-consuming.

-

Recrystallization from ethanol/water mixtures enhances purity to >99%.

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) induces cyclization without bases, yielding 78% product.

Enzymatic Catalysis

Lipase-catalyzed esterification in ionic liquids achieves 82% yield under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbamoyl or amido groups, potentially converting them to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the aromatic moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity :

- Compounds containing thiophene rings have been studied for their anticancer properties. Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Synthesis Methodologies

The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step reactions that include:

-

Formation of Thiophene Derivatives :

- Thiophene derivatives are synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and thioketones.

-

Carbamoylation Reaction :

- The introduction of the carbamoyl group is achieved through reactions with isocyanates or amines under controlled conditions to ensure high yields and purity.

-

Final Coupling Reactions :

- The final product is obtained through coupling reactions that involve the attachment of the ethoxyphenyl and trimethoxybenzamido groups to the thiophene core.

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Properties :

Wirkmechanismus

The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Substituent Analysis

- Its presence in the target compound suggests similar pharmacophoric interactions.

- Ethoxy vs.

- Heterocycle Variations : Thiazole () and pyrazole () cores replace the thiophene, affecting electronic properties and metabolic pathways. Thiophenes generally exhibit higher aromatic stabilization than thiazoles.

Biologische Aktivität

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a novel compound belonging to the thiophene derivative class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that enhance its reactivity and biological profile. Its molecular formula is , and it features:

- Thiophene ring : A core structure known for various biological activities.

- Carbamoyl and ethoxy groups : These substituents may influence solubility and interaction with biological targets.

- Trimethoxybenzamido moiety : This group is associated with increased lipophilicity, potentially enhancing membrane permeability.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer proliferation and microbial growth.

- Apoptosis Induction : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, notably through cell cycle arrest at the G2/M phase.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Antitumor Activity

In vitro studies have evaluated the compound's cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23.2 | Apoptosis induction |

| HeLa (Cervical) | 35.5 | Cell cycle arrest |

| A549 (Lung) | 30.1 | Inhibition of proliferation |

These results indicate a promising antitumor profile, particularly in breast cancer cells.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains yielded the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Salmonella typhimurium | 25 µg/mL |

This suggests that the compound could serve as a potential lead in developing new antimicrobial agents.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells, treatment with methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate resulted in significant apoptosis as evidenced by flow cytometry analysis. The study reported a notable increase in cells arrested in the G2/M phase, indicating effective disruption of the cell cycle.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted to assess the antimicrobial activity against Staphylococcus aureus revealed that the compound exhibited potent inhibitory effects at low concentrations. The mechanism was further investigated through molecular docking studies, which demonstrated strong binding affinity to dihydrofolate reductase, a critical enzyme for bacterial growth.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate, a comparison with structurally similar thiophene derivatives is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(phenylcarbamoyl)-thiophene-3-carboxylate | Thiophene ring with phenyl substituent | Moderate antitumor activity |

| Methyl 5-(p-toluenesulfonamide)-thiophene-3-carboxylate | Contains a sulfonamide group | Limited antimicrobial properties |

| Methyl 5-(benzoyl)-thiophene-3-carboxylate | Benzoyl group instead of carbamoyl | Notable antibacterial effects |

The unique combination of functional groups in methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate enhances its efficacy compared to other thiophene derivatives.

Q & A

Q. What are the key synthetic methodologies for preparing this thiophene derivative?

The synthesis typically involves a multi-step approach:

- Gewald Reaction : A cyclocondensation reaction using ethyl cyanoacetate, sulfur, and a ketone (e.g., acetoacetanilide) to form the thiophene core .

- Functionalization Steps : Subsequent acylation reactions introduce the 4-ethoxyphenylcarbamoyl and 3,4,5-trimethoxybenzamido groups. Reaction conditions (e.g., anhydrous solvents, catalytic triethylamine) are critical for regioselectivity .

- Purification : Column chromatography or recrystallization ensures purity (>95%), verified via HPLC or TLC .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 3,4,5-trimethoxybenzamido group appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 585.18) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm ester and amide carbonyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized during functional group introduction?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps, improving yields by 15–20% .

- Temperature Control : Maintaining 0–5°C during carbamoyl chloride formation minimizes side reactions .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time by 30% .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +20% |

| Temperature | 0–5°C (carbamoyl step) | +15% |

| Catalyst | DMAP (5 mol%) | +25% |

| Data from |

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, ATP-based viability assays) to reduce inter-lab variability .

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .

- Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB: 1SA0). The trimethoxybenzamido group shows π-π stacking with Phe272 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC values in cancer cell lines .

Methodological Challenges

Q. How to resolve spectral overlaps in NMR characterization?

- 2D NMR Techniques : HSQC and HMBC differentiate overlapping aromatic signals (e.g., distinguishing thiophene C3 from ester carbonyl carbons) .

- Deuterated Solvents : Use DMSO- for improved resolution of amide protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.